molecular formula C5H4ClNO2S B1631126 Methyl 2-chloro-4-thiazolecarboxylate CAS No. 850429-61-7

Methyl 2-chloro-4-thiazolecarboxylate

Cat. No. B1631126
CAS RN: 850429-61-7
M. Wt: 177.61 g/mol
InChI Key: PZLJTHDJLAXFAW-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-4-thiazolecarboxylate” is a chemical compound with the molecular formula C₅H₄ClNO₂S . It appears as a solid and is typically stored in an inert atmosphere at room temperature .


Molecular Structure Analysis

The molecular weight of “this compound” is 177.61 g/mol . The InChI code for this compound is 1S/C5H4ClNO2S/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3 . The compound has a topological polar surface area of 67.4 Ų .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 177.61 g/mol . It has an XLogP3 value of 2.1, indicating its lipophilicity . The compound has 4 hydrogen bond acceptors and 2 rotatable bonds .

Scientific Research Applications

Corrosion Inhibition

  • Methyl 2-chloro-4-thiazolecarboxylate derivatives have shown effectiveness as corrosion inhibitors. For example, thiazole derivatives have been studied for their capability to protect mild steel in acidic environments, demonstrating significant corrosion inhibition efficiency through strong adsorption and formation of a barrier film on the metal surface Yüce et al., 2014.

Antiviral Activity

  • Thiazole compounds, including those related to this compound, have been synthesized and evaluated for their antiviral activities. Certain derivatives have shown potent antiviral properties against yellow fever virus, highlighting their potential in drug discovery for viral infections Mayhoub et al., 2011.

Drug Discovery and Synthesis

  • The compound serves as a building block in the synthesis of various bioactive molecules. Research has focused on developing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new entities for drug discovery, exploiting the versatility of the thiazole moiety for medicinal chemistry applications Durcik et al., 2020.

Catalysis

  • Thiazole derivatives have been utilized as catalysts in chemical reactions. For instance, thiazolium carbene-based catalysts derived from vitamin B1 have been developed for the N-formylation and N-methylation of amines using CO2 as the carbon source, representing a sustainable approach to synthesizing valuable pharmaceuticals and natural products Das et al., 2016.

Materials Science

  • In materials science, thiazole-based metal-organic frameworks (MOFs) have been constructed, showing high selectivity and sensitivity as luminescent sensors for environmental contaminants. Such materials demonstrate promising applications in sensing and removal of pollutants, including heavy metals and pesticides from the environment Zhao et al., 2017.

Safety and Hazards

“Methyl 2-chloro-4-thiazolecarboxylate” is classified as an irritant . Safety precautions include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

methyl 2-chloro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLJTHDJLAXFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428423
Record name Methyl 2-chloro-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850429-61-7
Record name Methyl 2-chloro-4-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride (4.4 mL, 61 mmol) was added dropwise to a solution of 2-chlorothiazole-4-carboxylic acid (2.00 g, 12.2 mmol) in MeOH (40 mL) at 0° C., and the reaction mixture was allowed to warm to rt. After stirring overnight, the reaction mixture was concentrated under reduced pressure. The resulting solid was recrystallized from EtOH/H2O (1:1), yielding 1.40 g (65%) of the title compound as an orange solid. LC-MS: RT=6.17 min, [M+H]+=178.1.
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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